Lipophilicity Advantage: XLogP3 Comparison vs. 5-Nitro Regioisomer
2-(4-Fluorophenoxy)-3-nitropyridine exhibits a lower calculated lipophilicity (XLogP3 = 2.6) compared to its 5-nitro regioisomer, 2-(4-fluorophenoxy)-5-nitropyridine (XLogP3 = 3.2) [1]. This difference of 0.6 log units translates to a roughly 4-fold difference in partition coefficient, indicating that the 3-nitro isomer is significantly less lipophilic. This property can be advantageous in drug discovery programs seeking to avoid overly lipophilic compounds, which are often associated with higher metabolic clearance and off-target toxicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-(4-Fluorophenoxy)-5-nitropyridine (CAS 31011-26-4) XLogP3 = 3.2 |
| Quantified Difference | Δ XLogP3 = -0.6 (lower lipophilicity) |
| Conditions | Calculated using XLogP3 algorithm; value for target compound from PubChem; value for comparator from PubChem [1]. |
Why This Matters
The lower lipophilicity of the 3-nitro isomer may offer a more favorable drug-like profile by reducing the risk of promiscuous binding and improving aqueous solubility.
- [1] PubChem. (2025). 2-(4-Fluorophenoxy)-5-nitropyridine. CID 280199. View Source
